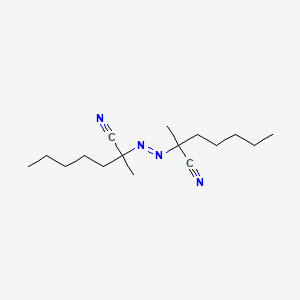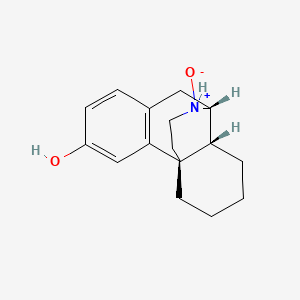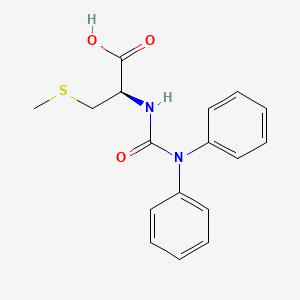
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- is a derivative of L-cysteine, a sulfur-containing amino acid. This compound is characterized by the presence of a diphenylamino carbonyl group and a methyl group attached to the sulfur atom. L-cysteine itself plays a crucial role in various biological processes, including protein folding, metal binding, and redox reactions. The modification of L-cysteine with diphenylamino carbonyl and methyl groups can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Introduction of the Diphenylamino Carbonyl Group: The protected L-cysteine is then reacted with diphenylamine and a carbonylating agent, such as phosgene or triphosgene, to introduce the diphenylamino carbonyl group.
Methylation of the Sulfur Atom: The sulfur atom of the intermediate compound is methylated using a methylating agent, such as methyl iodide or dimethyl sulfate.
Deprotection of the Amino Group: Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The diphenylamino carbonyl group can be reduced to form secondary amines.
Substitution: The methyl group on the sulfur atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkylating agents like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Alkyl or aryl derivatives of the compound.
Applications De Recherche Scientifique
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on protein folding and stability, as well as its interactions with metal ions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in redox reactions.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- involves its interactions with various molecular targets and pathways. The compound’s sulfur atom can participate in redox reactions, acting as an antioxidant. The diphenylamino carbonyl group may interact with proteins and enzymes, potentially affecting their activity and stability. The methyl group on the sulfur atom can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine: The parent compound, which lacks the diphenylamino carbonyl and methyl groups.
N-Acetyl-L-Cysteine (NAC): A derivative of L-cysteine with an acetyl group attached to the amino group.
L-Cystine: A dimer formed by the oxidation of two L-cysteine molecules, linked by a disulfide bond.
Uniqueness
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- is unique due to the presence of the diphenylamino carbonyl and methyl groups, which can significantly alter its chemical properties and biological activities compared to other similar compounds. These modifications can enhance its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
5871-92-1 |
|---|---|
Formule moléculaire |
C17H18N2O3S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(2R)-2-(diphenylcarbamoylamino)-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H18N2O3S/c1-23-12-15(16(20)21)18-17(22)19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,22)(H,20,21)/t15-/m0/s1 |
Clé InChI |
SDYXSMMKAXUICR-HNNXBMFYSA-N |
SMILES isomérique |
CSC[C@@H](C(=O)O)NC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CSCC(C(=O)O)NC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)

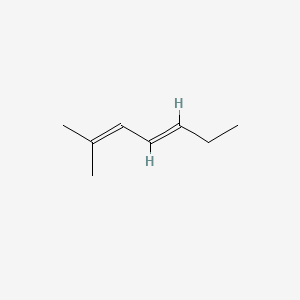
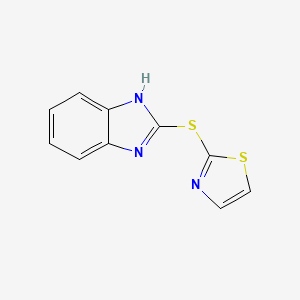
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
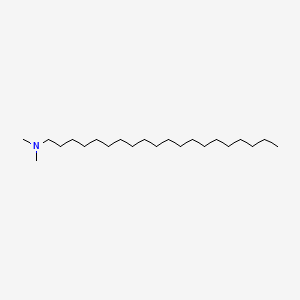

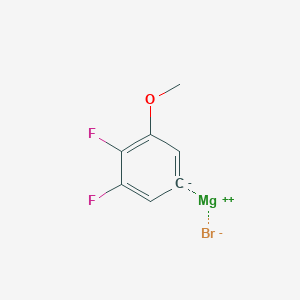
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)
![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
